![molecular formula C8H17NO2 B2503869 N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine CAS No. 1306699-64-8](/img/structure/B2503869.png)
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be used to infer some aspects of the compound . For instance, compounds with cyclopropane rings, such as N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, have been studied for their ability to inhibit monoamine oxidase (MAO), which is an enzyme that degrades neurotransmitters in the brain . This suggests that N-[2-(2-methoxy
Wissenschaftliche Forschungsanwendungen
Antioxidant and Therapeutic Effects
Research indicates that compounds structurally related to N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine, such as melatonin and its derivatives (N-acetyl-5-methoxytryptamine), have been widely studied for their antioxidant properties and therapeutic potential. Melatonin, for instance, plays a significant role in protecting cells from oxidative stress, which is implicated in the pathogenesis of various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant properties of melatonin and its metabolites help in scavenging free radicals, reducing oxidative damage, and improving cellular resilience.
- Antioxidant Properties : Melatonin and its metabolites have been shown to exhibit potent antioxidant activities, directly scavenging free radicals and reactive oxygen species, which contribute to its protective effects in various physiological and pathological processes (Reiter et al., 2008).
- Therapeutic Potential in Neuroprotection : In models of cerebral ischemia, melatonin administration has been found to significantly reduce infarct volume, edema, and oxidative damage, suggesting its potential therapeutic application in stroke and other neurodegenerative conditions (Hsiao-Wen Lin & E.-Jian Lee, 2009).
Role in Horticulture and Crop Science
The application of melatonin in horticulture and crop science has also been explored, demonstrating its beneficial effects on plant growth, development, and stress resistance.
- Growth and Stress Resistance in Plants : Melatonin has been shown to improve the growth and stress resistance of plants by enhancing their ability to withstand environmental stresses such as drought, salinity, and extreme temperatures. It promotes seed germination, root growth, and overall plant vigor, highlighting its multifunctional role in enhancing agricultural productivity (Santosh Kumar Bose & Prianka Howlader, 2020).
Antitumorigenic and Antiangiogenic Effects
- Antitumorigenic Effects : Studies on the metabolic fate of certain compounds, including those structurally related to this compound, have suggested potential antitumorigenic and antiangiogenic effects. These effects may be mediated through the modulation of estrogen metabolism, with specific metabolites such as 2-methoxyestradiol showing significant inhibitory effects on tumor growth and angiogenesis (B. Zhu & A. Conney, 1998).
Microbial Catabolism and Environmental Applications
- Degradation of Environmental Contaminants : Research into the microbial catabolism of aryloxyphenoxy-propionate herbicides, which share some structural similarities with this compound, reveals the potential of microbial resources in degrading environmental contaminants. This line of research underscores the importance of identifying and utilizing microbial strains capable of breaking down complex organic compounds, thereby mitigating their environmental impact (Jie Zhou et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-7-11-5-4-9-8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJTLKQOVMZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306699-64-8 |
Source


|
| Record name | N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


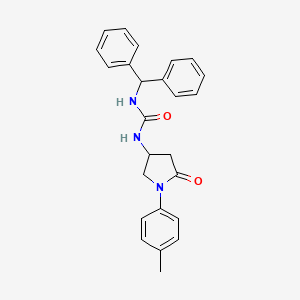
![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)
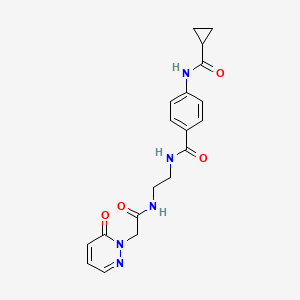

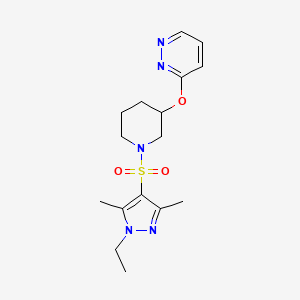
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)
![3-(acetylamino)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl 3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B2503800.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)
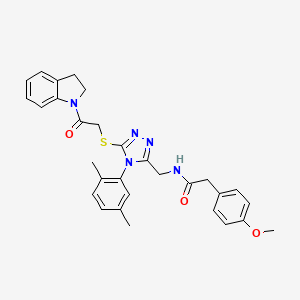
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)
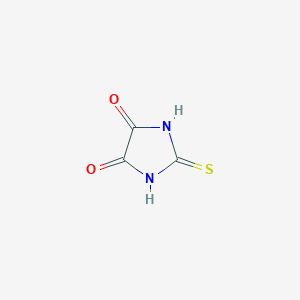
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)